molecular formula C15H5F13N2S2 B14102013 N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide

N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide

Cat. No.: B14102013
M. Wt: 524.3 g/mol
InChI Key: FVEVOPNRFOBVBL-UHFFFAOYSA-N
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Description

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a complex organic compound known for its unique structure and properties. This compound features multiple trifluoromethyl groups and a thiazole ring, making it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H5F13N2S2

Molecular Weight

524.3 g/mol

IUPAC Name

N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)

InChI Key

FVEVOPNRFOBVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Perfluoroethylidene Group: This step may require the use of perfluoroalkylating agents under controlled temperature and pressure conditions.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with 4-(trifluoromethyl)benzothioamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzamide
  • (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is unique due to its specific combination of functional groups and structural features. The presence of multiple trifluoromethyl groups and the thiazole ring contribute to its distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

N-[5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and thiazole moieties in its structure suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Biological Activity Overview

The biological activity of the compound is primarily linked to its interactions with various enzymes and receptors. Key areas of focus include:

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, leading to increased efficacy against bacterial strains.
  • Enzyme Inhibition : The thiazole ring is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Molecular docking studies suggest that the compound may bind effectively to the active site of AChE.

Antimicrobial Studies

A study conducted on related thiazole derivatives showed promising results against various pathogens. The compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms, indicating potent antibacterial activity .

Enzyme Inhibition Studies

Molecular docking simulations have revealed that the trifluoromethyl groups significantly influence binding affinity to target enzymes. For instance:

  • AChE Inhibition : The compound's structure allows for dual binding conformations at both the catalytic and peripheral anionic sites (CAS and PAS) of AChE, enhancing its inhibitory potential .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, the compound exhibited superior activity against MRSA (Methicillin-resistant Staphylococcus aureus). The study reported a reduction in bacterial load by more than 3 log values within an 8-hour exposure period at high concentrations .

Case Study 2: Enzyme Interaction

A detailed analysis using kinetic studies indicated that the compound could act as a reversible inhibitor of AChE, with IC50 values suggesting significant potency compared to standard inhibitors like donepezil .

Data Table

Biological ActivityMIC (µg/mL)IC50 (µM)Reference
S. aureus10.5
E. faecalis10.7
AChE Inhibition-0.3

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